4-(Methylthio)benzylamine CAS number and properties
4-(Methylthio)benzylamine CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Methylthio)benzylamine, including its chemical and physical properties, safety information, a representative synthesis protocol, and its potential applications in research and drug development.
Chemical Identity and Properties
4-(Methylthio)benzylamine, with the CAS number 83171-39-5 , is an organic compound featuring a benzylamine core substituted with a methylthio group at the para position.[1][][3]
Identifiers and Structure
| Identifier | Value |
| CAS Number | 83171-39-5[1] |
| Molecular Formula | C₈H₁₁NS |
| IUPAC Name | (4-methylsulfanylphenyl)methanamine[] |
| Synonyms | 4-Methylsulfanyl-benzylamine, 1-[4-(methylthio)phenyl]methanamine[] |
| InChI Key | SBMPBXFNKYJNIC-UHFFFAOYSA-N[] |
| SMILES | CSc1ccc(CN)cc1 |
Physicochemical Properties
The key physical and chemical properties of 4-(Methylthio)benzylamine are summarized below.
| Property | Value |
| Molecular Weight | 153.24 g/mol |
| Physical Form | Solid |
| Density | 1.1 g/cm³[] |
| Predicted XlogP | 1.3[4] |
Safety and Handling
4-(Methylthio)benzylamine is classified as harmful if swallowed. Standard laboratory safety protocols should be followed when handling this compound.
GHS Hazard Information
| Category | Information |
| Pictogram | GHS07 |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed |
| Hazard Class | Acute Toxicity 4 (Oral) |
| Storage Class | 11: Combustible Solids |
Personal protective equipment (PPE), including gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated area.
Experimental Protocols
Benzylamine derivatives are commonly synthesized via reductive amination of the corresponding aldehyde.[5] The following is a detailed, representative protocol for the synthesis of 4-(Methylthio)benzylamine.
Synthesis via Reductive Amination
This protocol describes the synthesis of 4-(Methylthio)benzylamine from 4-(methylthio)benzaldehyde using a reducing agent such as sodium borohydride.[6]
Materials:
-
4-(methylthio)benzaldehyde
-
Ammonia solution (e.g., 7N in Methanol) or Ammonium Acetate
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up and purification (e.g., separatory funnel, rotary evaporator)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-(methylthio)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Add an excess of the ammonia source (e.g., 7N ammonia in methanol, 5-10 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains low.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours or until TLC indicates the consumption of the imine intermediate.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 4-(Methylthio)benzylamine.
Applications in Research and Drug Development
The benzylamine scaffold is a key structural motif in many biologically active compounds and pharmaceuticals.[7][8] Derivatives are explored for a range of therapeutic applications, including antimicrobial and anticancer agents.[5][9][10]
Role as a Bioactive Scaffold
Benzylamine derivatives have been synthesized and evaluated for various biological activities:
-
Anticancer Activity : Certain benzylamine derivatives of 4'-O-demethylepipodophyllotoxin have been shown to be potent inhibitors of human DNA topoisomerase II, an important target in cancer therapy.[9]
-
Antimicrobial Activity : Novel benzylamines have been synthesized and tested for their antimycotic (antifungal) activity against pathogenic Candida species.[5] N-methylthio-β-lactams, which contain a related structural feature, have demonstrated both antibacterial and antioxidant properties.[11]
-
Enzyme Inhibition : Besides topoisomerase, benzylamine derivatives act as monoamine oxidase inhibitors (MAOIs).[7]
The presence of the methylthio group can modulate a compound's lipophilicity, metabolic stability, and receptor-binding interactions, making 4-(Methylthio)benzylamine a valuable building block for creating new chemical entities with potentially enhanced or novel biological activities.
Metabolic Pathways and Bioactivation
In vivo, benzylamine undergoes extensive metabolism.[12] Understanding its metabolic fate is crucial for drug development to predict efficacy, toxicity, and pharmacokinetics. The primary metabolic pathways for benzylamine include oxidative deamination and conjugation.[7][12]
-
Oxidative Metabolism : Cytochrome P450 (P450) enzymes can metabolize benzylamine. This can lead to the formation of reactive intermediates. For instance, benzylamine can be converted to benzamide, which can then be metabolized to an epoxide.[12] Oxidative deamination by monoamine oxidase B (MAO-B) converts benzylamine to benzaldehyde.[7]
-
Conjugation : Reactive intermediates or metabolites can be detoxified through conjugation with endogenous molecules like glutathione (GSH).[12] The formation of various glutathione adducts of benzylamine has been observed in vivo, indicating the compound is bioactivated to a number of reactive species.[12]
References
- 1. 4-(METHYLTHIO)BENZYLAMINE | 83171-39-5 [chemicalbook.com]
- 3. chem-gold.com [chem-gold.com]
- 4. PubChemLite - 4-(methylthio)benzylamine (C8H11NS) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Benzylamine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 11. Monocyclic β-lactams as antibacterial agents: facing antioxidant activity of N-methylthio-azetidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
